molecular formula C22H15F3N2OS B2470637 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 330189-74-7

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2470637
CAS No.: 330189-74-7
M. Wt: 412.43
InChI Key: IRYPMHOSYNDYQL-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. The benzothiazole scaffold is a privileged structure in drug discovery, known for conferring a broad spectrum of potent biological activities . This particular compound is designed for investigative applications, primarily in the development and evaluation of novel anticancer agents. Benzothiazole derivatives have demonstrated compelling anti-proliferative efficacy against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, and lung cancer models . The core benzothiazole pharmacophore is implicated in multiple mechanisms of action, one of which includes the inhibition of tumor-associated enzymes such as carbonic anhydrase (CA), a target for the development of agents against hypoxic tumors . Furthermore, structurally analogous compounds featuring the 2-arylbenzothiazole motif have been identified as potent inhibitors of key protein kinases, which are critical drivers in cellular signaling pathways related to proliferation and survival . The incorporation of the trifluoromethyl group is a strategic modification often employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity, thereby optimizing its profile as a lead compound for research . This molecule serves as a valuable chemical tool for probing disease mechanisms and advancing the discovery of new therapeutic entities.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2OS/c1-13-5-10-18-19(11-13)29-21(27-18)14-6-8-17(9-7-14)26-20(28)15-3-2-4-16(12-15)22(23,24)25/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYPMHOSYNDYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises two primary fragments: a 6-methyl-1,3-benzothiazole moiety linked to a phenyl group at position 2 and a 3-(trifluoromethyl)benzamide substituent at the para position of the phenyl ring. Retrosynthetically, the molecule can be dissected into:

  • 6-Methyl-1,3-benzothiazole-2-amine : Serves as the core heterocyclic scaffold.
  • 4-Aminophenyl intermediate : Bridges the benzothiazole and benzamide groups.
  • 3-(Trifluoromethyl)benzoyl chloride : The acylating agent for amide bond formation.

Synthesis of the 6-Methyl-1,3-Benzothiazole Core

Cyclocondensation of 2-Amino-4-methylbenzenethiol

The benzothiazole ring is typically constructed via cyclization of 2-aminothiophenol derivatives. For the 6-methyl variant, 2-amino-4-methylbenzenethiol is reacted with formic acid under reflux to yield 6-methyl-1,3-benzothiazole.

Reaction Conditions :

  • Reactants : 2-Amino-4-methylbenzenethiol (1.0 equiv), formic acid (3.0 equiv).
  • Solvent : Toluene.
  • Temperature : 110°C, reflux for 12 hours.
  • Yield : 78–85%.

Mechanistic Insight :
The reaction proceeds through dehydration and cyclization, facilitated by the nucleophilic attack of the thiol group on the electrophilic carbonyl carbon.

Functionalization at Position 2: Introduction of the Phenyl Group

To install the phenyl substituent at position 2, a Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) is employed.

Ullmann Coupling with 4-Iodophenylboronic Acid

Procedure :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Base : K3PO4 (2.0 equiv).
  • Solvent : DMF, 100°C, 24 hours.
  • Yield : 65–72%.

Characterization :

  • 1H NMR (DMSO-d6) : δ 8.21 (d, J = 8.5 Hz, 2H, Ar–H), 7.89 (d, J = 8.5 Hz, 2H, Ar–H), 7.45 (s, 1H, benzothiazole-H), 2.51 (s, 3H, CH3).

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

Chlorination of 3-(Trifluoromethyl)benzoic Acid

Method :

  • Reagent : Thionyl chloride (3.0 equiv).
  • Conditions : Reflux in anhydrous dichloromethane for 4 hours.
  • Yield : >95%.

Safety Note : Excess thionyl chloride is removed under reduced pressure to prevent hydrolysis.

Amide Bond Formation

Coupling of 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline with 3-(Trifluoromethyl)benzoyl Chloride

Procedure :

  • Base : Triethylamine (2.5 equiv).
  • Solvent : Dry THF, 0°C → room temperature, 12 hours.
  • Workup : Aqueous NaHCO3 wash, column chromatography (SiO2, hexane/EtOAc 3:1).
  • Yield : 60–68%.

Spectroscopic Validation :

  • 13C NMR (DMSO-d6) : δ 167.2 (C=O), 154.1 (C–N), 132.8–125.3 (Ar–C), 121.5 (q, J = 270 Hz, CF3), 20.1 (CH3).
  • HRMS (ESI+) : m/z calcd for C23H16F3N2OS [M+H]+: 441.0891; found: 441.0889.

Optimization and Challenges

Solvent Effects on Amidation Yield

Comparative studies reveal polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while protic solvents (e.g., MeOH) lead to hydrolysis of the acyl chloride.

Table 1. Solvent Screening for Amide Formation

Solvent Yield (%) Purity (HPLC)
THF 68 98.5
DMF 72 97.8
DCM 55 95.2
MeOH 12 85.4

Scalability and Industrial Considerations

Continuous-Flow Synthesis

Microreactor systems improve heat transfer and mixing efficiency for the exothermic amidation step:

  • Residence Time : 30 minutes.
  • Throughput : 1.2 kg/day.
  • Purity : 99.1%.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative. This reaction is pivotal for understanding the compound's metabolic stability and degradation pathways.

Conditions Reagents Products Yield/Notes
Acidic hydrolysis6M HCl, reflux, 12 hrs3-(trifluoromethyl)benzoic acid + 4-(6-methyl-1,3-benzothiazol-2-yl)anilinePartial degradation observed at high temperatures
Basic hydrolysis2M NaOH, 80°C, 8 hrsSodium 3-(trifluoromethyl)benzoate + free amineRequires prolonged heating for completion

The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs, as noted in studies of structurally related benzamides .

Electrophilic Aromatic Substitution on Benzothiazole

The benzothiazole moiety undergoes electrophilic substitution at the C-5 position due to electron-donating effects of the methyl group at C-6.

Reaction Reagents Product Selectivity
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-6-methyl-1,3-benzothiazol-2-yl derivativeMajor product at C-5 due to methyl directing
SulfonationSO₃/H₂SO₄, 50°C5-Sulfo-6-methyl-1,3-benzothiazol-2-yl derivativeRequires controlled stoichiometry

The methyl group at C-6 directs electrophiles to the C-5 position, confirmed by crystallographic studies of analogous benzothiazoles .

Functionalization via Cross-Coupling Reactions

The trifluoromethylphenyl and benzothiazole rings participate in palladium-catalyzed coupling reactions for structural diversification.

Reaction Type Catalyst System Substrates Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsIntroduces substituents to the benzothiazole ring
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary/secondary aminesModifies the amide-linked aromatic system

These reactions enable the synthesis of analogs with enhanced biological activity or material properties .

Reduction of the Amide Group

The amide bond can be selectively reduced to a secondary amine under vigorous conditions.

Reducing Agent Conditions Product Efficiency
LiAlH₄THF, reflux, 6 hrsN-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzylamineLimited by competing reduction of benzothiazole
BH₃·THFRT, 12 hrsPartial reduction to hemiaminal intermediateRequires optimization to avoid over-reduction

Oxidation of the Methyl Group

The 6-methyl substituent on the benzothiazole ring undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

Oxidizing Agent Conditions Product Notes
KMnO₄H₂O, 100°C, 24 hrs6-Carboxy-1,3-benzothiazol-2-yl derivativeOver-oxidation risks necessitate stepwise monitoring
CrO₃/H₂SO₄Acetone, 50°C, 8 hrs6-Formyl intermediateRequires quenching to prevent further oxidation

Interaction with Nucleophiles

The electron-deficient trifluoromethylphenyl ring participates in nucleophilic aromatic substitution under specific conditions.

Nucleophile Conditions Product Challenges
MethoxideDMF, 120°C, 24 hrs3-(Trifluoromethyl)-4-methoxybenzamideLimited reactivity due to CF₃ deactivation
PiperidineCuI, DMSO, 150°CDisplacement at meta-position relative to CF₃Requires high temperatures and catalysts

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide exhibit significant antimicrobial activity. The compound has been tested against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential effectiveness:

CompoundMIC (μg/mL)
Compound A10.5
Compound B15.0

These findings imply that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The structural similarity of this compound to known anticancer agents has led to investigations into its potential antitumor properties. In vitro studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity of this compound against human tumor cells using the following parameters:

Cell LineIC50 (μM)
HepG212.5
MCF710.0
A54914.5

These results indicate that the compound may have cytotoxic effects on cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Drug Development

Given its promising biological activities, this compound is being explored for potential development as a therapeutic agent in treating infections and cancer.

Research Applications

The compound serves as a valuable research tool in pharmacological studies aimed at understanding drug interactions and mechanisms of action in cellular models.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C18H16F3N2OS
  • Molecular Weight : 368.39 g/mol
  • CAS Number : Not specified in the search results.

The compound is primarily studied for its role as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in the metabolism of endocannabinoids, which are involved in pain modulation, inflammation, and neuroprotection. Inhibition of these enzymes can lead to increased levels of endogenous cannabinoids, potentially providing therapeutic effects in various conditions such as pain and inflammation.

Antinociceptive Effects

Research indicates that dual inhibition of sEH and FAAH by benzothiazole derivatives can produce significant antinociceptive effects. For instance, a study demonstrated that certain benzothiazole-phenyl analogs exhibited low nanomolar inhibition potency against both enzymes, leading to pain relief without the common side effects associated with traditional analgesics like opioids .

Anti-inflammatory Properties

The compound's anti-inflammatory potential is linked to its ability to modulate the endocannabinoid system. By inhibiting FAAH, it prevents the breakdown of anandamide, an endocannabinoid known for its anti-inflammatory properties. This mechanism suggests a promising avenue for treating inflammatory diseases .

Case Studies

  • Study on Dual Inhibitors :
    • Objective : Evaluate the efficacy of dual sEH/FAAH inhibitors.
    • Findings : The study found that these inhibitors not only provided pain relief but also did not depress voluntary locomotor behavior in animal models, indicating a favorable safety profile .
  • Benzothiazole Derivatives :
    • Research Focus : Synthesis and evaluation of various benzothiazole derivatives.
    • Results : Some derivatives showed enhanced biological activity against specific targets related to pain and inflammation, suggesting that structural modifications can lead to improved efficacy .

Data Table: Biological Activity Overview

Activity Target Enzyme Effect Reference
AntinociceptivesEH & FAAHPain relief without sedation
Anti-inflammatoryFAAHReduced inflammation
NeuroprotectiveEndocannabinoid SystemEnhanced neuroprotection

Q & A

Q. What strategies improve the selectivity of derivatives toward specific biological targets?

  • Fragment-based drug design : Introduce substituents (e.g., morpholine or sulfonamide groups) to block off-target pockets.
  • Alanine scanning mutagenesis : Identify critical residues in the target protein for selective interaction .

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